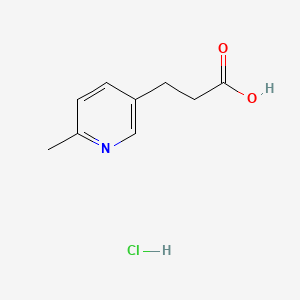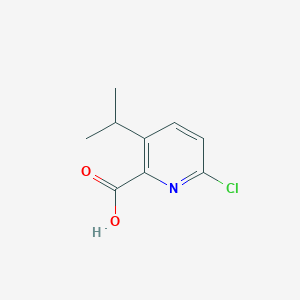
1-(1-Cyclopropanecarbonylazetidin-3-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Cyclopropanecarbonylazetidin-3-yl)piperazine is a synthetic organic compound that features a piperazine ring substituted with a cyclopropanecarbonyl group and an azetidinyl moiety
Métodos De Preparación
The synthesis of 1-(1-Cyclopropanecarbonylazetidin-3-yl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another method involves the aza-Michael addition between diamines and in situ generated sulfonium salts . Industrial production methods may utilize similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.
Análisis De Reacciones Químicas
1-(1-Cyclopropanecarbonylazetidin-3-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(1-Cyclopropanecarbonylazetidin-3-yl)piperazine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(1-Cyclopropanecarbonylazetidin-3-yl)piperazine involves its interaction with specific molecular targets. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .
Comparación Con Compuestos Similares
1-(1-Cyclopropanecarbonylazetidin-3-yl)piperazine can be compared with other piperazine derivatives, such as:
1-(Cyclopropylcarbonyl)piperazine: Similar in structure but lacks the azetidinyl moiety.
1-(1-Cyclopropanecarbonylazetidin-3-yl)piperidine: Contains a piperidine ring instead of a piperazine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H19N3O |
|---|---|
Peso molecular |
209.29 g/mol |
Nombre IUPAC |
cyclopropyl-(3-piperazin-1-ylazetidin-1-yl)methanone |
InChI |
InChI=1S/C11H19N3O/c15-11(9-1-2-9)14-7-10(8-14)13-5-3-12-4-6-13/h9-10,12H,1-8H2 |
Clave InChI |
MKPZGGSOILYIFD-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)N2CC(C2)N3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[(2-Amino-1,3-dimethyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13478220.png)
![8-{6-[3-(dimethylamino)azetidin-1-yl]pyridin-3-yl}-3-methyl-1-(propan-2-yl)-1H,2H,3H-imidazo[4,5-c]quinolin-2-one trihydrochloride](/img/structure/B13478222.png)
![{4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13478230.png)








